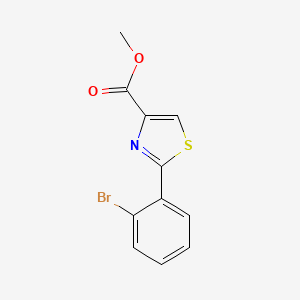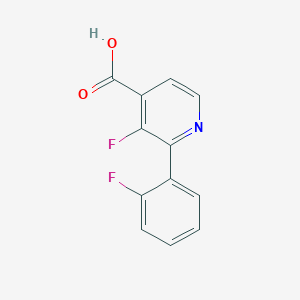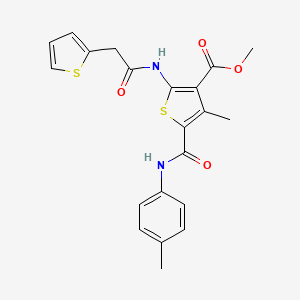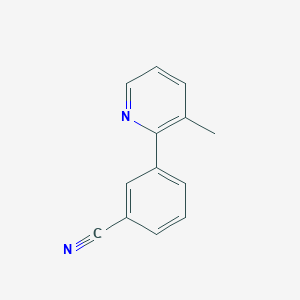
Antimony chloride fluoride (SbClF4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony chloride fluoride (SbClF4) is an inorganic compound that combines antimony, chlorine, and fluorine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its reactivity and the ability to form complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony chloride fluoride can be synthesized through various methods. One common approach involves the reaction of antimony pentachloride (SbCl5) with antimony pentafluoride (SbF5) under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, the production of antimony chloride fluoride may involve large-scale reactions using similar reagents. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product’s purity and yield. Safety measures are crucial due to the hazardous nature of the chemicals used.
Analyse Des Réactions Chimiques
Types of Reactions: Antimony chloride fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often involves halogen exchange reactions with reagents like chlorine gas (Cl2) or fluorine gas (F2).
Major Products Formed: The reactions of antimony chloride fluoride can lead to the formation of various products, including antimony trichloride (SbCl3), antimony trifluoride (SbF3), and other complex halides depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Antimony chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It plays a role in halogenation reactions and the formation of complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of specialty chemicals, flame retardants, and materials with unique properties
Mécanisme D'action
The mechanism by which antimony chloride fluoride exerts its effects involves interactions with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile reagent in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Antimony trifluoride (SbF3): Known for its use in fluorination reactions and as a catalyst in organic synthesis.
Antimony pentafluoride (SbF5): A strong Lewis acid used in superacid chemistry.
Antimony trichloride (SbCl3): Commonly used in the production of other antimony compounds and as a reagent in organic synthesis .
Uniqueness: Antimony chloride fluoride stands out due to its combination of chlorine and fluorine atoms, which imparts unique reactivity and properties. This dual halogenation allows for diverse chemical transformations and applications that are not possible with other antimony halides alone.
Propriétés
Numéro CAS |
15588-48-4 |
|---|---|
Formule moléculaire |
ClF4Sb |
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
chloro(tetrafluoro)-λ5-stibane |
InChI |
InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |
Clé InChI |
KHQOINBDOYWDPE-UHFFFAOYSA-I |
SMILES canonique |
F[Sb](F)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)

![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)



![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)





